5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 851970-08-6
VCID: VC6780966
InChI: InChI=1S/C20H20FN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3
SMILES: CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O
Molecular Formula: C20H20FN5O2S
Molecular Weight: 413.47

5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 851970-08-6

VCID: VC6780966

Molecular Formula: C20H20FN5O2S

Molecular Weight: 413.47

* For research use only. Not for human or veterinary use.

5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol - 851970-08-6

Description

Synthesis

The synthesis of this compound likely involves:

  • Formation of the thiazolo[3,2-b]124triazole core: This step may use cyclization reactions involving thiosemicarbazides and α-haloketones.

  • Substitution on the piperazine ring: Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution.

  • Attachment of the furan moiety: Coupling reactions such as Mannich-type or alkylation processes may be employed to link the furan group to the central scaffold.

Spectroscopic techniques like NMR (proton and carbon), IR spectroscopy, and mass spectrometry are typically used to confirm the structure.

Biological Activity

Compounds with similar structural motifs have shown diverse biological activities due to their ability to interact with various biological targets.

Potential Activities:

  • Anticancer Properties:

    • Heterocyclic compounds containing triazole and thiazole cores are known for their cytotoxic effects on cancer cell lines by inhibiting enzymes like kinases or DNA topoisomerases .

    • The fluorophenyl group enhances lipophilicity and membrane permeability, aiding in cellular uptake.

  • Antimicrobial Activity:

    • The presence of a thiazole ring often correlates with antibacterial and antifungal properties .

    • The furan substituent may enhance binding to microbial enzymes or receptors.

  • CNS Activity:

    • Piperazine derivatives are frequently explored for their effects on neurotransmitter systems (e.g., serotonin or dopamine receptors), suggesting potential anxiolytic or antidepressant properties .

Comparative Analysis:

Feature5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-...Similar Compounds
Core ScaffoldThiazolo[3,2-b] triazoleImidazo[1,2-a]pyridine
SubstituentsFluorophenyl-piperazine; furanChlorophenyl; morpholine
Biological TargetUnknownKinases; GPCRs
Reported ActivityHypothetical (requires testing)Anticancer; antimicrobial

Applications

This compound holds promise for:

  • Drug Development: A lead molecule for anticancer or antimicrobial therapies.

  • Molecular Probes: Studying receptor-ligand interactions due to its diverse functional groups.

  • Synthetic Chemistry: A precursor for designing novel heterocyclic derivatives.

CAS No. 851970-08-6
Product Name 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Molecular Formula C20H20FN5O2S
Molecular Weight 413.47
IUPAC Name 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C20H20FN5O2S/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3
Standard InChIKey QFZYHUIMUQVDLH-UHFFFAOYSA-N
SMILES CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F)O
Solubility not available
PubChem Compound 3244962
Last Modified Aug 18 2023

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